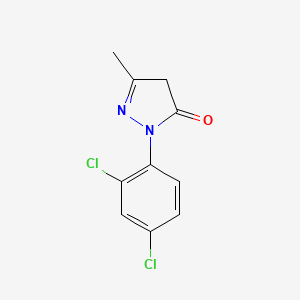

2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one

Descripción

2-(2,4-Dichlorophenyl)-5-methyl-4H-pyrazol-3-one is a pyrazolone derivative characterized by a 4H-pyrazol-3-one core substituted with a 2,4-dichlorophenyl group at position 2 and a methyl group at position 3. Its molecular formula is C₁₀H₇Cl₂N₂O, and it exhibits structural versatility due to the electron-withdrawing chlorine atoms and the planar pyrazolone ring.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOHDFYLKCWXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters such as temperature and residence time, leading to higher yields and purity of the final product. The use of continuous flow technology also minimizes the generation of waste and improves the overall efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dichlorophenyl)-5-methyl-4H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyrazolone derivatives with additional oxygen functionalities.

Reduction: Hydrazine derivatives.

Substitution: Amino or thio-substituted pyrazolones.

Aplicaciones Científicas De Investigación

2-(2,4-Dichlorophenyl)-5-methyl-4H-pyrazol-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within cells .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following table summarizes key structural differences and similarities:

Key Observations :

- Chlorine Substitution : Compounds with 2,4-dichlorophenyl groups (e.g., target compound, ) exhibit higher lipophilicity compared to methyl- or ethyl-substituted analogs (), which may influence bioavailability and environmental persistence.

- Conjugation Effects : Benzylidene () and azo groups () introduce extended π-systems, making these compounds suitable for applications in dyes or sensors.

Physicochemical Properties

Insights :

- The target compound’s dichlorophenyl group contributes to low solubility but may enhance membrane permeability in biological systems.

- Azo derivatives () are prone to photodegradation, limiting their use in outdoor applications.

Actividad Biológica

2-(2,4-Dichlorophenyl)-5-methyl-4H-pyrazol-3-one is a pyrazolone derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including inflammatory conditions, infections, and possibly cancer. This article synthesizes current research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Properties

The molecular formula of 2-(2,4-Dichlorophenyl)-5-methyl-4H-pyrazol-3-one is , with a molecular weight of approximately 243.09 g/mol. Its structure features a dichlorophenyl group at the 2-position and a methyl group at the 5-position of the pyrazolone ring, which significantly influences its biological properties.

The biological activity of 2-(2,4-Dichlorophenyl)-5-methyl-4H-pyrazol-3-one is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in inflammatory pathways. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. Additionally, it has been suggested that modifications on the phenyl ring can enhance its efficacy and selectivity towards specific targets.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory effects of pyrazolone derivatives. For instance, 2-(2,4-Dichlorophenyl)-5-methyl-4H-pyrazol-3-one has shown significant inhibition of COX enzymes in vitro, suggesting potential use as an anti-inflammatory agent. Comparative studies indicate that its efficacy may rival existing non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In one study, derivatives similar to 2-(2,4-Dichlorophenyl)-5-methyl-4H-pyrazol-3-one exhibited mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The zone of inhibition for selected compounds is summarized in Table 1.

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 13 |

| 4b | Escherichia coli | 16 |

| 4c | Bacillus stearothermophilus | 18 |

| 4d | Salmonella typhi | 21 |

Antioxidant Activity

Antioxidant properties have also been noted for pyrazolone derivatives. The DPPH radical scavenging assay demonstrated that certain modifications in the structure can enhance antioxidant activity significantly . This property is essential for reducing oxidative stress-related damage in cells.

Anticancer Activity

Emerging research suggests that some pyrazolone derivatives may possess anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cell lines while exhibiting lower cytotoxicity towards normal cells . The structure-activity relationship (SAR) indicates that electron-withdrawing groups on the phenyl ring can enhance anticancer activity.

Case Studies

- Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various pyrazolone derivatives in a rodent model of arthritis. The results indicated that treatment with 2-(2,4-Dichlorophenyl)-5-methyl-4H-pyrazol-3-one significantly reduced inflammation markers compared to control groups.

- Case Study on Antimicrobial Efficacy : In vitro tests against clinical isolates of bacteria showed that compounds related to this pyrazolone exhibited effective antibacterial activity with minimal resistance development observed over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.